N~1~,N~6~-Dihydroxy-N~1~,N~6~-di(propan-2-yl)hexanediamide
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Overview
Description
N~1~,N~6~-Dihydroxy-N~1~,N~6~-di(propan-2-yl)hexanediamide is a chemical compound with the molecular formula C12H26N2O4 It is characterized by the presence of two hydroxyl groups and two isopropyl groups attached to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Dihydroxy-N~1~,N~6~-di(propan-2-yl)hexanediamide typically involves the reaction of hexanediamide with isopropyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~6~-Dihydroxy-N~1~,N~6~-di(propan-2-yl)hexanediamide may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~6~-Dihydroxy-N~1~,N~6~-di(propan-2-yl)hexanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like thionyl chloride (SOCl~2~) and phosphorus tribromide (PBr~3~) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or amides.
Scientific Research Applications
N~1~,N~6~-Dihydroxy-N~1~,N~6~-di(propan-2-yl)hexanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1,N~6~-Dihydroxy-N~1~,N~6~-di(propan-2-yl)hexanediamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide: Similar in structure but with four hydroxyl groups instead of two.
Hexanediamide derivatives: Compounds with variations in the substituents attached to the hexanediamide backbone.
Uniqueness
N~1~,N~6~-Dihydroxy-N~1~,N~6~-di(propan-2-yl)hexanediamide is unique due to the presence of both hydroxyl and isopropyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
73586-25-1 |
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Molecular Formula |
C12H24N2O4 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N,N'-dihydroxy-N,N'-di(propan-2-yl)hexanediamide |
InChI |
InChI=1S/C12H24N2O4/c1-9(2)13(17)11(15)7-5-6-8-12(16)14(18)10(3)4/h9-10,17-18H,5-8H2,1-4H3 |
InChI Key |
XBWXQMZLHCCALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(=O)CCCCC(=O)N(C(C)C)O)O |
Origin of Product |
United States |
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